Pentafluorophenylacetyl chloride
Overview
Description
Pentafluorophenylacetyl chloride is an organic compound with the molecular formula C8H2ClF5O. It is a derivative of acetic acid where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is converted to an acyl chloride. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in friedel-crafts acylation, a type of electrophilic aromatic substitution reaction . This suggests that Pentafluorophenylacetyl chloride could interact with its targets by introducing an acyl group into the aromatic ring of the target molecule .
Biochemical Pathways
Given its potential to participate in friedel-crafts acylation, it may influence pathways involving aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenylacetyl chloride can be synthesized from (2,3,4,5,6-pentafluorophenyl)acetic acid. The typical method involves the reaction of (2,3,4,5,6-pentafluorophenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6F5CH2COOH+SOCl2→C6F5CH2COCl+SO2+HCl
This reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of (2,3,4,5,6-pentafluorophenyl)acetyl chloride follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2,3,4,5,6-pentafluorophenyl)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the (2,3,4,5,6-pentafluorophenyl)acetyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions.
Friedel-Crafts Acylation: Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
(2,3,4,5,6-Pentafluorophenyl)acetic acid: from hydrolysis.
Aromatic ketones: from Friedel-Crafts acylation.
Scientific Research Applications
Pentafluorophenylacetyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the (2,3,4,5,6-pentafluorophenyl)acetyl group into molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- (2,3,4,5,6-Pentafluorophenyl)acetic acid
- (2,3,4,5,6-Pentafluorobenzoyl chloride
- (2,3,4,5,6-Pentafluorophenyl)acetate
Comparison:
- Reactivity: Pentafluorophenylacetyl chloride is more reactive than (2,3,4,5,6-pentafluorophenyl)acetic acid due to the presence of the acyl chloride group.
- Applications: While (2,3,4,5,6-pentafluorophenyl)acetyl chloride is primarily used in chemical synthesis, (2,3,4,5,6-pentafluorophenyl)acetic acid is used as a precursor in the synthesis of the acyl chloride.
- Stability: this compound is less stable than (2,3,4,5,6-pentafluorophenyl)acetate due to the presence of the reactive acyl chloride group .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O/c9-3(15)1-2-4(10)6(12)8(14)7(13)5(2)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHZXQCRVUYLII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232217 | |
Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-72-4 | |
Record name | 2,3,4,5,6-Pentafluorophenylacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832724 | |
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Record name | NSC96896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96896 | |
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Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3,4,5,6-pentafluorophenyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.477 | |
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Record name | (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU46L2CJ6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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